BigLEN (mouse)

説明

BigLEN (mouse) is a neuropeptide derived from the pro-protein ProSAAS. It is a potent and selective agonist of the orphan G protein-coupled receptor 171 (GPR171). This compound plays a significant role in regulating food intake and metabolism in mice by inhibiting the release of glutamate onto parvocellular neurons of the paraventricular nucleus .

準備方法

BigLEN (mouse) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for BigLEN (mouse) involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .

化学反応の分析

BigLEN (mouse) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues in the peptide sequence, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions.

科学的研究の応用

Target Receptor

BigLEN interacts specifically with GPR171, activating it and influencing various biochemical pathways involved in feeding behavior and metabolism. The activation of GPR171 by BigLEN leads to significant physiological responses, including the modulation of glutamate release onto parvocellular neurons in the paraventricular nucleus.

Biological Pathways

The BigLEN-GPR171 system is integral to regulating responses associated with feeding and energy balance. Studies have shown that knockdown of GPR171 leads to decreased BigLEN signaling, resulting in altered food intake and metabolic responses in mice .

Scientific Research Applications

BigLEN (mouse) has several key applications across various fields:

Chemistry

- Peptide-Receptor Interactions : BigLEN is utilized to study interactions between peptides and their receptors, contributing to a deeper understanding of neuropeptide functions in physiological processes.

Biology

- Regulation of Food Intake : Research indicates that BigLEN plays a significant role in controlling food consumption and metabolic processes in mice. It has been shown to inhibit glutamate release, which is critical for appetite regulation .

Medicine

- Therapeutic Potential : The compound is being investigated as a potential treatment for psychiatric disorders such as anxiety and post-traumatic stress disorder. Its modulation of feeding-related behaviors also suggests possible applications in obesity management .

Immunology

- T Cell Regulation : Recent studies highlight the role of BigLEN in modulating T cell activation, suggesting its potential use in cancer immunotherapy. The GPR171/BigLEN axis has been identified as a pathway that can be targeted to suppress T cell responses, which may have implications for autoimmune diseases and cancer treatment .

Case Study 1: Feeding Behavior Regulation

A study demonstrated that the administration of BigLEN led to significant changes in feeding behavior among mice subjected to food deprivation. The results indicated that blocking BigLEN signaling resulted in increased food intake, highlighting its role as an orexigenic peptide .

Case Study 2: Immune Response Modulation

In another investigation, researchers found that BigLEN inhibited T cell proliferation when stimulated with specific antibodies. This finding suggests that manipulating the BigLEN-GPR171 pathway could provide new strategies for regulating immune responses, particularly in the context of cancer immunotherapy .

作用機序

BigLEN (mouse) exerts its effects by binding to and activating GPR171, a G protein-coupled receptor expressed in various brain regions, including the hypothalamus and basolateral amygdala. Upon activation, GPR171 modulates intracellular signaling pathways that regulate food intake, metabolism, and anxiety-like behaviors. The molecular targets involved include the inhibition of glutamate release onto parvocellular neurons and the activation of postsynaptic G proteins .

類似化合物との比較

BigLEN (mouse) is unique compared to other neuropeptides due to its selective activation of GPR171. Similar compounds include:

Neuropeptide Y (NPY): Involved in regulating food intake and energy homeostasis.

Ghrelin: A peptide hormone that stimulates appetite and food intake.

生物活性

BigLEN is a neuropeptide derived from the precursor proSAAS, which plays a significant role in various physiological processes, particularly in feeding behavior and metabolism. Its primary receptor, GPR171, has been identified as a key mediator in these functions. This article reviews the biological activity of BigLEN in mice, highlighting its mechanisms of action, physiological effects, and implications for therapeutic applications.

Overview of BigLEN

BigLEN (Big Leptin Endogenous Neuropeptide) is an endogenous agonist that interacts with the G protein-coupled receptor GPR171. It is predominantly expressed in the central nervous system (CNS), particularly within the hypothalamus and the basolateral amygdala (BLA) . The biological activity of BigLEN is primarily associated with its role in regulating feeding behavior and metabolic processes.

Interaction with GPR171

BigLEN binds to and activates GPR171, a receptor that was previously orphaned before its association with this neuropeptide was established. The activation of GPR171 by BigLEN leads to several downstream effects, including modulation of neuronal activity related to feeding and energy homeostasis .

- Binding Affinity : The four C-terminal amino acids of BigLEN are crucial for its binding and activation of GPR171 .

- Functional Outcomes : Studies have shown that overexpression of GPR171 enhances BigLEN signaling, while knockdown reduces it, leading to significant changes in food intake and metabolism .

Feeding Behavior

Research indicates that the BigLEN-GPR171 system plays a critical role in regulating feeding behavior in mice. For instance:

- Acute Feeding Response : Administration of BigLEN antibodies into the third ventricle significantly decreases food intake in fasted mice .

- GPR171 Knockdown : Mice with shRNA-mediated knockdown of GPR171 exhibit a marked reduction in feeding behavior, with food intake decreasing by over 90% compared to controls .

Metabolic Regulation

The interaction between BigLEN and GPR171 also influences metabolic functions:

- Energy Homeostasis : Mice lacking BigLEN show elevated levels of GPR171 expression, suggesting compensatory mechanisms that affect energy balance .

- Body Weight Regulation : Alterations in proSAAS levels, which affect BigLEN production, lead to changes in body weight, indicating the peptide's role as an orexigenic factor .

Role in Anxiety and Mood Disorders

Recent studies have explored the involvement of the BigLEN-GPR171 system in anxiety-like behaviors:

- Behavioral Studies : Administering antagonists like MS0021570_1 has shown to attenuate anxiety-like behaviors when administered systemically or directly into the BLA. This suggests that modulation of the BigLEN-GPR171 system could be a potential therapeutic target for treating mood disorders .

- Fear Conditioning : Knockdown of GPR171 within the BLA resulted in reduced fear conditioning responses, further supporting its role in anxiety regulation .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Wardman et al. (2013) | Identified GPR171 as the receptor for BigLEN; demonstrated its role in feeding behavior regulation. |

| Lutz et al. (2017) | Showed that antagonism of GPR171 reduces anxiety-like behavior; implicated BigLEN in mood disorders. |

| Recent Behavioral Studies | Knockdown of GPR171 led to significant decreases in both feeding and anxiety-related behaviors. |

特性

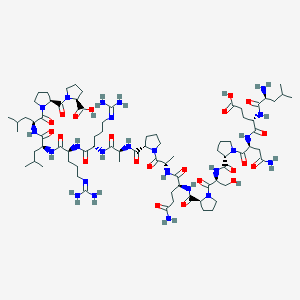

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H130N24O22/c1-39(2)34-44(79)62(109)91-48(24-26-60(106)107)66(113)96-51(37-59(81)105)73(120)99-30-12-20-55(99)70(117)97-52(38-103)74(121)100-31-13-19-54(100)69(116)93-47(23-25-58(80)104)63(110)89-43(8)71(118)98-29-11-18-53(98)68(115)88-42(7)61(108)90-45(16-9-27-86-77(82)83)64(111)92-46(17-10-28-87-78(84)85)65(112)94-49(35-40(3)4)67(114)95-50(36-41(5)6)72(119)101-32-14-21-56(101)75(122)102-33-15-22-57(102)76(123)124/h39-57,103H,9-38,79H2,1-8H3,(H2,80,104)(H2,81,105)(H,88,115)(H,89,110)(H,90,108)(H,91,109)(H,92,111)(H,93,116)(H,94,112)(H,95,114)(H,96,113)(H,97,117)(H,106,107)(H,123,124)(H4,82,83,86)(H4,84,85,87)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWHHQZTIIRRRA-REWHPCPNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H130N24O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1756.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。